2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide

Catalog No.
S2728039
CAS No.
872857-65-3
M.F
C28H26N4O4
M. Wt
482.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-ox...

CAS Number

872857-65-3

Product Name

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide

IUPAC Name

N-(4-anilinophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide

Molecular Formula

C28H26N4O4

Molecular Weight

482.54

InChI

InChI=1S/C28H26N4O4/c33-26(31-14-16-36-17-15-31)19-32-18-24(23-8-4-5-9-25(23)32)27(34)28(35)30-22-12-10-21(11-13-22)29-20-6-2-1-3-7-20/h1-13,18,29H,14-17,19H2,(H,30,35)

InChI Key

IUORGVRUOIJKMY-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)NC5=CC=CC=C5

solubility

not available

Application in Microbiology

Summary of the Application: The compound is used as a quinazolinone inhibitor in the pqs system of Pseudomonas aeruginosa . This system is responsible for biofilm and pyocyanin production .

Methods of Application or Experimental Procedures: The compound was designed using a rationalised medicinal chemistry approach and molecular docking . The modification of cyclic groups at the 3-position of the quinazolinone core, the introduction of a halogen at the aromatic core, and the modification of the terminal group with aromatic and aliphatic chains were investigated .

Results or Outcomes: The compound displayed high pqs inhibitory activity (73.4%, 72.1% and 53.7% at 100, 50 and 25 µM, respectively) with no bacterial growth inhibition . It only inhibited biofilm formation by 10% .

Application in Oncology

Summary of the Application: The compound has been used in the synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis .

Methods of Application or Experimental Procedures: The compound was synthesized and its cytotoxicity was tested using MTT assay. The apoptosis-induction was assessed through EGFR inhibition .

Results or Outcomes: Compounds exhibited potent cytotoxic activities with IC50 values of 0.92, 1.89 and 0.57 μM against MDA-MB-231 cells compared to Erlotinib (IC50 = 1.02 μM). Compound 12d exhibited promising potent EGFR inhibition with an IC50 value 21.4 nM compared to Erlotinib (IC50 = 80 nM). For apoptosis, compound 12d induced apoptosis in MDA-MB-231 cells by 64.4-fold (42.5% compared to 0.66 for the control) .

Application in Neurology

Summary of the Application: The compound has been used in the synthesis of new hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure as potential anticonvulsant and antinociceptive agents .

Methods of Application or Experimental Procedures: The compound was synthesized and its anticonvulsant activity was evaluated in animal models of epilepsy (maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests). Its influence on the voltage-gated sodium and calcium channels as well as GABA transporter (GAT) was assessed .

Results or Outcomes: The most promising compound showed higher ED50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) (62.14 mg/kg vs. 252.7 mg/kg (VPA) in the MES test, and 75.59 mg/kg vs. 130.6 mg/kg (VPA) and 221.7 mg/kg (ETX) in the 6 Hz test, respectively). Moreover, in vitro studies showed moderate but balanced inhibition of the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. This compound features a distinctive structure characterized by an indole core, a morpholino group, and an acetamide moiety. The presence of these functional groups suggests potential biological activity, particularly in medicinal chemistry and pharmacology.

  • No information available on the mechanism of action.
  • Safety data for this specific compound is absent. However, similar molecules containing indole and morpholine groups can have varying toxicity profiles.
  • Generally, proper handling procedures for unknown organic compounds should be followed, including wearing personal protective equipment (PPE) when handling.
, including:

  • Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to oxidized derivatives.
  • Reduction: Reduction reactions can be performed with reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced forms of the compound.
  • Substitution: The compound can participate in nucleophilic substitution reactions where functional groups on the indole core or morpholino group are replaced by other nucleophiles.

Research indicates that compounds similar to 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide may exhibit significant biological activities, including:

  • Anticancer Properties: The compound may inhibit specific enzymes involved in cell proliferation, suggesting potential use in cancer therapy.
  • Antimicrobial Effects: Similar compounds have been explored for their antimicrobial properties, targeting various pathogens .

The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide typically involves several steps:

  • Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Introduction of the Morpholino Group: This is often accomplished via nucleophilic substitution reactions.
  • Acetamide Formation: The acetamide moiety is formed by reacting an intermediate compound with an acylating agent like acetic anhydride or acetyl chloride under basic conditions.

The applications of this compound are diverse and include:

  • Medicinal Chemistry: It is investigated for its potential therapeutic effects in treating cancer and infections.
  • Biochemical Probes: The compound may serve as a tool in biological research to explore enzyme functions and interactions.
  • Material Science: It could be used in the development of new materials due to its unique chemical properties .

Interaction studies suggest that 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide interacts with specific molecular targets, potentially modulating their activity. These interactions may involve binding to enzymes or receptors related to cell signaling pathways, which could lead to anticancer effects or other therapeutic benefits .

Several compounds share structural similarities with 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide. Here are a few notable examples:

Compound NameStructureUnique Features
2-Morpholino-N-(4-trifluoromethoxy)phenylacetamideStructureContains trifluoromethoxy group, enhancing lipophilicity.
5-Arylthiadiazole DerivativesStructureExhibits diverse biological activities including anticancer effects.
N-substituted Sulfonamide DerivativesStructureKnown for antimicrobial properties and enzyme inhibition capabilities.

Uniqueness

The uniqueness of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide lies in its specific combination of functional groups, which may provide distinct mechanisms of action compared to other similar compounds. Its potential dual role as both an anticancer agent and a biochemical probe sets it apart from many other derivatives in medicinal chemistry.

This comprehensive overview highlights the significance of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide in chemical research and its potential applications in various fields. Further studies are warranted to fully elucidate its biological mechanisms and therapeutic potential.

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Dates

Last modified: 08-16-2023

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